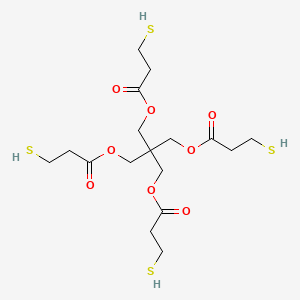
Pentaerythritol tetrakis(3-mercaptopropionate)
描述
Pentaerythritol tetrakis(3-mercaptopropionate), also known as Pentaerythritol tetrakis(3-mercaptopropionate), is a useful research compound. Its molecular formula is C17H28O8S4 and its molecular weight is 488.7 g/mol. The purity is usually 95%.
The exact mass of the compound Pentaerythritol tetrakis(3-mercaptopropionate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pentaerythritol tetrakis(3-mercaptopropionate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentaerythritol tetrakis(3-mercaptopropionate) including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Pentaerythritol Tetra(3-mercaptopropionate) (PETMP), also known as Pentaerythritol tetrakis(3-mercaptopropionate), is an organic compound that primarily targets alkenes . It is a common thiol monomer that reacts with alkenes in the thiol-ene reaction to form polymeric networks .
Mode of Action
PETMP is functionalized with four thiol groups, allowing it to react with multifunctional alkenes to form thiol-ene networks . This reaction is a step-growth polymerization where the thiol groups of PETMP react with the alkene groups of another molecule in a process called 'click chemistry’ . This results in the formation of a sulfur-carbon bond and the creation of a new molecule.
Biochemical Pathways
The primary biochemical pathway involved in the action of PETMP is the thiol-ene reaction . This reaction is a powerful tool in polymer chemistry, allowing for the formation of highly crosslinked polymeric networks . These networks can have a variety of properties, making them suitable for a wide range of applications .
Result of Action
The result of PETMP’s action is the formation of polymeric networks through the thiol-ene reaction . These networks can have a variety of properties, including increased mechanical strength, thermal stability, and weatherability of polymers and coatings . This makes PETMP a valuable compound in various chemical and industrial applications .
Action Environment
The action of PETMP is influenced by environmental factors such as temperature and pH. For instance, the thiol-ene reaction can be catalyzed by heat or UV light . Furthermore, the stability and efficacy of PETMP can be affected by the presence of oxygen, which can oxidize the thiol groups and inhibit the thiol-ene reaction . Therefore, the action environment plays a crucial role in the effectiveness of PETMP.
生化分析
Biochemical Properties
Pentaerythritol tetrakis(3-mercaptopropionate) plays a significant role in biochemical reactions due to its four thiol groups, which can react with multifunctional alkenes to form thiol-ene networks . These thiol groups allow the compound to interact with various enzymes, proteins, and other biomolecules. For instance, it can participate in thiol-ene click reactions with tri/tetra-acrylates to create polymeric degradable networks . Additionally, it can be used to functionalize poly(high internal phase emulsions) for the removal of heavy metals from water .
Cellular Effects
Pentaerythritol tetrakis(3-mercaptopropionate) influences various cellular processes. It has been shown to interact with cellular moieties, enhancing the maximum stress and compressive modulus of materials when combined with hydroxyapatite
Molecular Mechanism
The molecular mechanism of pentaerythritol tetrakis(3-mercaptopropionate) involves its thiol groups reacting with alkenes in the thiol-ene reaction to form polymeric networks . This reaction is facilitated by ultraviolet irradiation, leading to the formation of stable polymeric structures . The compound’s ability to form thiol-ene networks is crucial for its applications in dental materials, batteries, and water purification .
Temporal Effects in Laboratory Settings
In laboratory settings, pentaerythritol tetrakis(3-mercaptopropionate) exhibits stability and reactivity towards container materials Its stability under various conditions, including thermal and sunlight exposure, ensures its effectiveness in long-term applications
Dosage Effects in Animal Models
The effects of pentaerythritol tetrakis(3-mercaptopropionate) at different dosages in animal models have not been extensively studied. Its role as a cross-linking agent and low-temperature curing agent suggests that varying dosages could influence the extent of polymerization and cross-linking in biological systems
Metabolic Pathways
Pentaerythritol tetrakis(3-mercaptopropionate) is involved in metabolic pathways related to its role as a thiol monomer. It interacts with enzymes and cofactors that facilitate the thiol-ene reaction, leading to the formation of polymeric networks
Transport and Distribution
The transport and distribution of pentaerythritol tetrakis(3-mercaptopropionate) within cells and tissues are influenced by its chemical properties. It can be transported and distributed through interactions with transporters or binding proteins . Its localization and accumulation within specific cellular compartments may affect its activity and function.
Subcellular Localization
Pentaerythritol tetrakis(3-mercaptopropionate) is likely to localize within specific subcellular compartments due to its chemical properties. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This localization can influence its activity and function within the cell.
属性
IUPAC Name |
[3-(3-sulfanylpropanoyloxy)-2,2-bis(3-sulfanylpropanoyloxymethyl)propyl] 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O8S4/c18-13(1-5-26)22-9-17(10-23-14(19)2-6-27,11-24-15(20)3-7-28)12-25-16(21)4-8-29/h26-29H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBBTVPTPXRUBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)OCC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044728 | |
| Record name | 3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propyl 3-sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanoic acid, 3-mercapto-, 1,1'-[2,2-bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7575-23-7 | |
| Record name | Pentaerythritol tetra(3-mercaptopropionate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7575-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentaerythrityl tetrakis(3-mercaptopropionate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007575237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-mercapto-, 1,1'-[2,2-bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propyl 3-sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentaerythritol tetrakis(3-mercaptopropionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAERYTHRITYL TETRAKIS(3-MERCAPTOPROPIONATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M5413VH6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


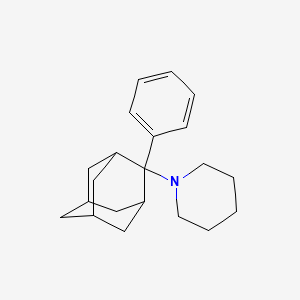
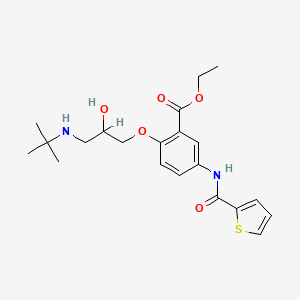
![(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3-dione](/img/structure/B1211733.png)
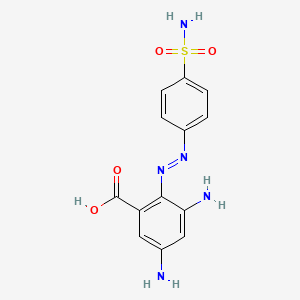
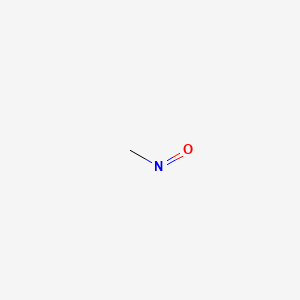

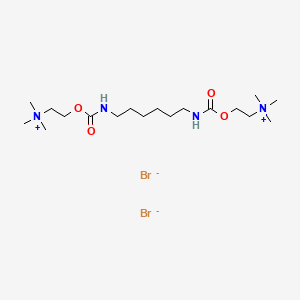
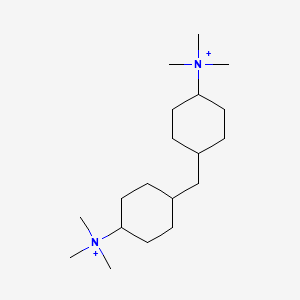
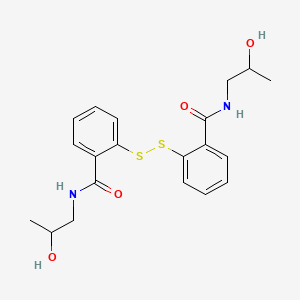
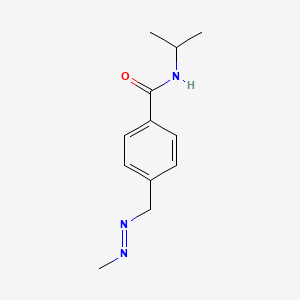
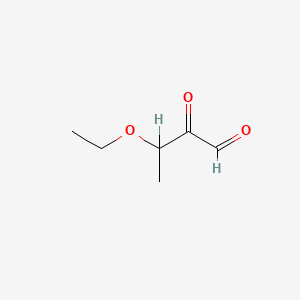

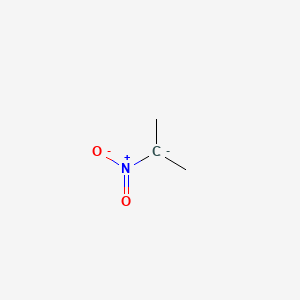
![Indolo[3,2-b]carbazole](/img/structure/B1211750.png)
